1-(2-Nitrosoethenyl)-4-(propan-2-yl)benzene
CAS No.: 46207-09-4
Cat. No.: VC18511202
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 46207-09-4 |
|---|---|
| Molecular Formula | C11H13NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 1-(2-nitrosoethenyl)-4-propan-2-ylbenzene |
| Standard InChI | InChI=1S/C11H13NO/c1-9(2)11-5-3-10(4-6-11)7-8-12-13/h3-9H,1-2H3 |
| Standard InChI Key | VUOBPTJAEOSIHW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=CN=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene core with two distinct substituents:
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Nitrosoethenyl group (-CH=CH-NO): A conjugated system combining an ethenyl (-CH=CH-) bridge and a nitroso (-NO) moiety. This group introduces electron-withdrawing effects and π-conjugation, influencing reactivity and optical properties.
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Propan-2-yl group (-C(CH)): An isopropyl substituent that enhances steric bulk and modulates solubility through hydrophobic interactions.
The IUPAC name, 1-(2-nitrosoethenyl)-4-propan-2-ylbenzene, reflects this substitution pattern. The canonical SMILES representation, CC(C)C1=CC=C(C=C1)C=CN=O, encodes the connectivity of atoms, while the InChIKey (VUOBPTJAEOSIHW-UHFFFAOYSA-N) provides a unique identifier for computational referencing.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.23 g/mol |
| CAS No. | 46207-09-4 |
| SMILES | CC(C)C1=CC=C(C=C1)C=CN=O |
| InChIKey | VUOBPTJAEOSIHW-UHFFFAOYSA-N |
Electronic and Steric Effects
The nitroso group’s electron-withdrawing nature polarizes the ethenyl bridge, creating a dipole moment that enhances susceptibility to nucleophilic attack. Concurrently, the isopropyl group induces steric hindrance, potentially shielding the nitroso moiety from undesired side reactions. Density functional theory (DFT) studies on analogous nitrosoethenyl compounds suggest a planar geometry around the nitroso group, facilitating conjugation with the aromatic ring .
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis protocol for 1-(2-nitrosoethenyl)-4-(propan-2-yl)benzene is documented, analogous nitroso compounds are typically synthesized via:
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Nitrosation of Enamines: Reaction of enamine precursors with nitrous acid (HNO) to introduce the nitroso group.
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Oxidation of Amines: Controlled oxidation of primary or secondary amines using agents like hydrogen peroxide or sodium nitrite .
A plausible pathway for this compound involves nitrosation of 1-ethenyl-4-isopropylbenzene, though experimental validation is required.
Purification and Analytical Data
Purification methods for nitroso compounds often employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol . Characterization relies on:
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Nuclear Magnetic Resonance (NMR): NMR would reveal signals for the isopropyl methyl groups (~1.2 ppm), ethenyl protons (~5–7 ppm), and nitroso-associated deshielding .
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Infrared (IR) Spectroscopy: Stretching vibrations for the nitroso group (1490–1520 cm) and C=C bonds (1620–1680 cm).
Reactivity and Stability
Thermal and Photochemical Behavior
Nitroso compounds are thermally labile, often decomposing above 150°C via denitrosation or dimerization. The ethenyl group may undergo [2+2] cycloadditions under UV light, forming cyclobutane derivatives. Stabilization strategies include low-temperature storage and light-protective packaging.
Chemical Reactivity
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Nucleophilic Addition: The nitroso group’s electrophilic nitrogen reacts with Grignard reagents or enolates, yielding hydroxylamine derivatives.
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Diels-Alder Reactions: The ethenyl moiety participates as a dienophile in cycloadditions with conjugated dienes.
| Compound | SHG Efficiency (Relative to KDP) | Space Group |
|---|---|---|
| Title Compound (Hypothetical) | ~0.1–0.3× | Cc (predicted) |
| Benzene Sulfonate Derivative | 0.2× | Cc |
Future Research Directions
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Crystallographic Studies: Determining the crystal structure to assess NLO potential.
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Biological Screening: Evaluating cytotoxicity and antimicrobial activity.
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Computational Modeling: Predicting reaction pathways and electronic properties via DFT.
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